N1-Methyl-4-nitrobenzene-1,2-diamine
Overview
Description
N1-Methyl-4-nitrobenzene-1,2-diamine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is composed of a methyl group attached to a benzene ring, which also contains nitro and diamine functional groups. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methyl-4-nitrobenzene-1,2-diamine can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dinitrochlorobenzene with methylamine to form N-methyl-2,4-dinitroaniline. This intermediate is then reduced to this compound . The reduction step typically requires a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like chloroform (CHCl3) are often used to facilitate the reaction and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reducing Agents: Iron powder, tin chloride, hydrogen gas with a catalyst.
Solvents: Chloroform (CHCl3), methanol, ethyl acetate.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
N1-Methyl-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methyl-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N1-Methyl-4-nitrobenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-N-methyl-4-nitrobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKERWISBANET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392330 | |
Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41939-61-1 | |
Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-methyl-4-nitrobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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